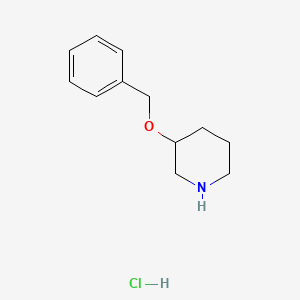
3-(Benzyloxy)piperidine hydrochloride
Overview
Description
3-(Benzyloxy)piperidine hydrochloride is a chemical compound with the CAS Number: 1185052-50-9 . Its IUPAC name is 3-[(benzyloxy)methyl]piperidine hydrochloride . The molecular weight of this compound is 241.76 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H19NO.ClH/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13;/h1-3,5-6,13-14H,4,7-11H2;1H .Chemical Reactions Analysis
Piperidine derivatives, including this compound, can undergo a variety of chemical reactions. For example, they can participate in hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Paroxetine Hydrochloride
Paroxetine hydrochloride is a derivative of 3-(Benzyloxy)piperidine hydrochloride and is known as a selective serotonin reuptake inhibitor. It has applications in treating depression, anxiety disorders, and post-traumatic stress disorder. Its physicochemical properties, spectroscopic data, stability, and methods of preparation have been extensively documented (Germann, Ma, Han, & Tikhomirova, 2013).
Spectral Characterization in Drug Degradation
Spectral characterization of degradation impurities of Paroxetine Hydrochloride Hemihydrate, a derivative of this compound, was conducted. Two unknown impurities were identified and characterized using nuclear magnetic spectroscopy and mass spectrometry, highlighting its relevance in pharmaceutical analysis (Munigela et al., 2008).
Synthesis of 3,5-Disubstituted Piperidines
Research on the divergent synthesis of 3,5-dioxygenated piperidines, which include derivatives of this compound, revealed interesting pharmacological properties. These compounds were obtained from N-benzylglycinate using chemoenzymatic methods, indicating their potential in medicinal chemistry (Olofsson, Bogár, Fransson, & Bäckvall, 2006).
Antimicrobial Activities
A study synthesized and characterized (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, a compound related to this compound, for antimicrobial activities. The compound exhibited moderate activities against various microbial strains, demonstrating its potential in antimicrobial research (Ovonramwen, Owolabi, & Oviawe, 2019).
Wake-Promoting Actions
Research on 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, related to this compound, as a novel histamine H3 receptor antagonist revealed its wake-promoting effects. The compound showed increased wakefulness without associated hypermotility, indicating its potential in treating sleep disorders (Barbier et al., 2005).
Synthesis for Muscarinic M2-Receptor
The synthesis of a hybrid compound containing elements of this compound was explored for its affinity to the muscarinic M2-receptor. The compound combined antagonist and allosteric modulator properties, illustrating its application in neuropharmacological research (Holzgrabe & Heller, 2003).
Safety and Hazards
While specific safety data for 3-(Benzyloxy)piperidine hydrochloride is not available, it’s important to handle all chemical compounds with care. For example, a safety data sheet for a related compound, Piperine, suggests that it is harmful if swallowed and recommends washing hands thoroughly after handling .
Future Directions
Piperidine derivatives, including 3-(Benzyloxy)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
3-(Benzyloxy)piperidine hydrochloride is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are known to exhibit a wide range of biological activities and are used in the production of various drugs . They have been utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of therapeutic effects . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target it acts upon.
Biochemical Pathways
Given the wide range of therapeutic applications of piperidine derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of therapeutic applications of piperidine derivatives, the compound could potentially induce a variety of molecular and cellular effects .
properties
IUPAC Name |
3-phenylmethoxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNCCBWLSWYFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




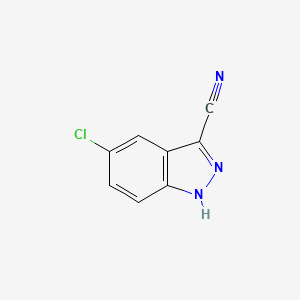

![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)
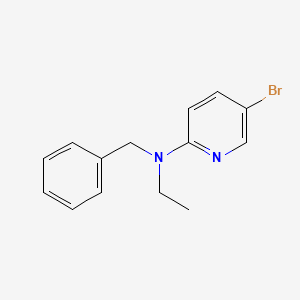

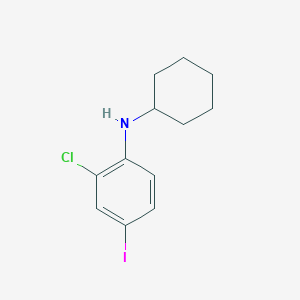
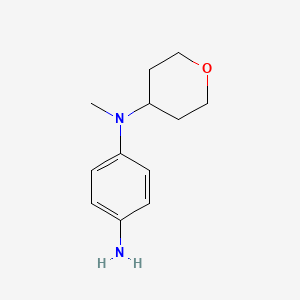


![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419139.png)


